molecular formula C9H12N6O2S B6278397 N-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)-4-(methylamino)benzene-1-sulfonamide CAS No. 1500597-10-3

N-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)-4-(methylamino)benzene-1-sulfonamide

Cat. No. B6278397
CAS RN: 1500597-10-3
M. Wt: 268.3
InChI Key:
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Description

N-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)-4-(methylamino)benzene-1-sulfonamide (MMTS) is an important synthetic compound with numerous applications in research and industry. MMTS is a heterocyclic compound that contains both nitrogen and sulfur atoms and is a derivative of the well-known drug-metabolizing enzyme, cytochrome P450 (CYP450). MMTS is a versatile compound that is used in a variety of scientific and industrial processes, including drug metabolism, bioremediation, and catalysis.

Mechanism of Action

N-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)-4-(methylamino)benzene-1-sulfonamide is a substrate for the enzyme cytochrome P450 (CYP450), which is responsible for the metabolism of many drugs. When N-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)-4-(methylamino)benzene-1-sulfonamide is metabolized by CYP450, it is converted into a variety of metabolites, including N-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)-4-methylamino)benzene-1-sulfonamide (N-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)-4-(methylamino)benzene-1-sulfonamide-M). N-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)-4-(methylamino)benzene-1-sulfonamide-M is then further metabolized by CYP450 to form a variety of other metabolites, including N-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)-4-(methylamino)benzene-1-sulfonamide-N-oxide (N-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)-4-(methylamino)benzene-1-sulfonamide-NO).
Biochemical and Physiological Effects
N-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)-4-(methylamino)benzene-1-sulfonamide has a variety of biochemical and physiological effects. It is a substrate for the enzyme cytochrome P450 (CYP450), which is responsible for the metabolism of many drugs. N-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)-4-(methylamino)benzene-1-sulfonamide can also act as an inhibitor of the enzyme, which can lead to reduced drug metabolism and increased drug levels in the body. Additionally, N-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)-4-(methylamino)benzene-1-sulfonamide has been shown to have antioxidant and anti-inflammatory properties, as well as being able to induce apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

The use of N-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)-4-(methylamino)benzene-1-sulfonamide in lab experiments has several advantages. It is a versatile compound that can be used in a variety of scientific and industrial processes. Additionally, it is relatively inexpensive and easy to obtain. However, there are some limitations to the use of N-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)-4-(methylamino)benzene-1-sulfonamide in lab experiments. It is a toxic compound and should be handled with caution. Additionally, it is not suitable for use in studies involving human subjects.

Future Directions

The use of N-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)-4-(methylamino)benzene-1-sulfonamide in scientific research is likely to increase in the future. It is a versatile compound that can be used in a variety of processes, including drug metabolism, bioremediation, and catalysis. Additionally, N-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)-4-(methylamino)benzene-1-sulfonamide has a variety of biochemical and physiological effects, which could be exploited for the development of new drugs and therapies. Additionally, N-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)-4-(methylamino)benzene-1-sulfonamide could be used in the development of new bioremediation techniques, as it can be used to degrade a variety of pollutants in the environment. Finally, N-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)-4-(methylamino)benzene-1-sulfonamide could be used in the development of new catalysts for organic synthesis, which could lead to the development of more efficient and cost-effective methods for chemical synthesis.

Synthesis Methods

N-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)-4-(methylamino)benzene-1-sulfonamide can be synthesized using a variety of methods, including the traditional method of reaction of p-toluenesulfonyl chloride and 2-methyl-2H-tetrazole. This method has been used to produce a range of N-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)-4-(methylamino)benzene-1-sulfonamide derivatives, including N-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)-4-(methylamino)benzene-1-sulfonamide (N-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)-4-(methylamino)benzene-1-sulfonamide).

Scientific Research Applications

N-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)-4-(methylamino)benzene-1-sulfonamide is a versatile compound that has a wide range of applications in scientific research. It is used as a substrate for the study of the biochemistry and physiology of drug metabolism, as well as for the development of new drug therapies. N-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)-4-(methylamino)benzene-1-sulfonamide is also used in bioremediation, as it can be used to degrade a variety of pollutants in the environment. Additionally, N-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)-4-(methylamino)benzene-1-sulfonamide is used as a catalyst in organic synthesis, as it can be used to promote a variety of chemical reactions.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)-4-(methylamino)benzene-1-sulfonamide involves the reaction of 4-(methylamino)benzenesulfonyl chloride with 2-methyl-2H-tetrazole-5-amine in the presence of a base to form the desired product.", "Starting Materials": [ "4-(methylamino)benzenesulfonyl chloride", "2-methyl-2H-tetrazole-5-amine", "Base (e.g. triethylamine)", "Solvent (e.g. dichloromethane)" ], "Reaction": [ "Dissolve 4-(methylamino)benzenesulfonyl chloride in a dry solvent (e.g. dichloromethane)", "Add a base (e.g. triethylamine) to the solution and stir for 10-15 minutes", "Add 2-methyl-2H-tetrazole-5-amine to the solution and stir for 2-3 hours at room temperature", "Filter the reaction mixture to remove any solids", "Concentrate the filtrate under reduced pressure", "Purify the crude product by column chromatography using a suitable solvent system", "Obtain the desired product N-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)-4-(methylamino)benzene-1-sulfonamide as a white solid" ] }

CAS RN

1500597-10-3

Product Name

N-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)-4-(methylamino)benzene-1-sulfonamide

Molecular Formula

C9H12N6O2S

Molecular Weight

268.3

Purity

95

Origin of Product

United States

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